3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
Overview
Description
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C14H7BrN2O2S and its molecular weight is 347.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Device Characterization
Pyrazolo[4,3-b]pyridine derivatives, which include structures similar to the specified compound, have been studied for their thermal stability and polycrystalline structure. Their utility in the fabrication of devices like diodes, demonstrating rectification behavior and photovoltaic properties, has been explored (El-Menyawy, Zedan, & Nawar, 2019).
Corrosion Inhibition
Research on aryl pyrazole pyridine derivatives, which are structurally related to the specified compound, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. Their impact on copper corrosion in hydrochloric acid, confirmed through electrochemical and quantum chemical methods, highlights their potential industrial applications (Sudheer & Quraishi, 2015).
Structural Analysis
The crystal structure of compounds closely related to the specified chemical has been determined using single crystal X-ray diffraction, providing insights into their molecular configurations and potential applications in material science (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Microbiological Activity
Studies have been conducted on derivatives of pyridine carbonitrile, including thieno[2,3-b]pyridine, for their microbiological activity. This includes research into their bacteriostatic and antituberculosis properties, suggesting potential applications in medical and pharmaceutical research (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Scalable Synthesis
There is ongoing research into the scalable preparation of thieno[2,3-b]pyridine-5-carbonitriles, highlighting the ease of synthesis and purity of these compounds. This research is crucial for their use in various scientific applications, especially in the synthesis of kinase inhibitors (Tumey, Bhagirath, Wu, & Boschelli, 2008).
Properties
IUPAC Name |
3-(4-bromophenyl)-4-hydroxy-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O2S/c15-8-3-1-7(2-4-8)10-6-20-14-11(10)12(18)9(5-16)13(19)17-14/h1-4,6H,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNMVWAZMAXLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=C(C(=O)N3)C#N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715978 | |
Record name | 3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844499-56-5 | |
Record name | 3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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